Cas no 1013997-35-7 (Boc-L-4-(naphthalen-1-yl)phenylalanine)
Boc-L-4-(naphthalen-1-yl)phenylalanine Chemical and Physical Properties
Names and Identifiers
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- Boc-L-4-(naphthalen-1-yl)phenylalanine
- (2S)-2-[(tert-Butoxy)carbonylamino]-3-(4-naphthylphenyl)propanoic acid
- (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-naphthalen-1-ylphenyl)propanoic acid
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- MDL: MFCD09264204
- Inchi: 1S/C24H25NO4/c1-24(2,3)29-23(28)25-21(22(26)27)15-16-11-13-18(14-12-16)20-10-6-8-17-7-4-5-9-19(17)20/h4-14,21H,15H2,1-3H3,(H,25,28)(H,26,27)/t21-/m0/s1
- InChI Key: FFMFZQISJICJAI-NRFANRHFSA-N
- SMILES: O(C(N[C@H](C(=O)O)CC1C=CC(=CC=1)C1=CC=CC2C=CC=CC1=2)=O)C(C)(C)C
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 29
- Rotatable Bond Count: 7
- Complexity: 562
- XLogP3: 5.4
- Topological Polar Surface Area: 75.6
Boc-L-4-(naphthalen-1-yl)phenylalanine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B674175-10mg |
Boc-L-4-(naphthalen-1-yl)phenylalanine |
1013997-35-7 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B674175-50mg |
Boc-L-4-(naphthalen-1-yl)phenylalanine |
1013997-35-7 | 50mg |
$ 135.00 | 2022-06-06 | ||
| TRC | B674175-100mg |
Boc-L-4-(naphthalen-1-yl)phenylalanine |
1013997-35-7 | 100mg |
$ 230.00 | 2022-06-06 | ||
| Ambeed | A838797-1g |
Boc-L-4-(naphthalen-1-yl)phenylalanine |
1013997-35-7 | 97% | 1g |
$684.0 | 2024-04-26 | |
| abcr | AB530900-100 mg |
Boc-L-4-(naphthalen-1-yl)phenylalanine (Boc-L-Phe(Naphth-1-yl)-OH); . |
1013997-35-7 | 100MG |
€333.60 | 2023-01-19 | ||
| abcr | AB530900-250 mg |
Boc-L-4-(naphthalen-1-yl)phenylalanine (Boc-L-Phe(Naphth-1-yl)-OH); . |
1013997-35-7 | 250MG |
€609.70 | 2023-01-19 | ||
| abcr | AB530900-100mg |
Boc-L-4-(naphthalen-1-yl)phenylalanine (Boc-L-Phe(Naphth-1-yl)-OH); . |
1013997-35-7 | 100mg |
€385.10 | 2025-02-15 | ||
| abcr | AB530900-250mg |
Boc-L-4-(naphthalen-1-yl)phenylalanine (Boc-L-Phe(Naphth-1-yl)-OH); . |
1013997-35-7 | 250mg |
€692.90 | 2025-02-15 | ||
| abcr | AB530900-1g |
Boc-L-4-(naphthalen-1-yl)phenylalanine (Boc-L-Phe(Naphth-1-yl)-OH); . |
1013997-35-7 | 1g |
€1663.80 | 2025-02-15 |
Boc-L-4-(naphthalen-1-yl)phenylalanine Suppliers
Boc-L-4-(naphthalen-1-yl)phenylalanine Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on Boc-L-4-(naphthalen-1-yl)phenylalanine
Introduction to Boc-L-4-(naphthalen-1-yl)phenylalanine (CAS No. 1013997-35-7)
Boc-L-4-(naphthalen-1-yl)phenylalanine (CAS No. 1013997-35-7) is a specialized amino acid derivative that has gained significant attention in the fields of chemical biology and medicinal chemistry. This compound is characterized by its unique structural features, which include a naphthalene moiety and a tert-butyloxycarbonyl (Boc) protecting group. These characteristics make it a valuable intermediate in the synthesis of complex peptides and proteins, as well as in the development of novel therapeutic agents.
The Boc protecting group is widely used in peptide synthesis to temporarily block the amino group of an amino acid, allowing for selective reactions at other functional groups. This is particularly useful in the stepwise synthesis of peptides, where controlled deprotection and coupling reactions are essential for building complex sequences. The naphthalene moiety, on the other hand, introduces a hydrophobic and aromatic character to the molecule, which can influence its biological activity and interactions with target proteins.
Recent studies have highlighted the potential of Boc-L-4-(naphthalen-1-yl)phenylalanine in various applications. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can be used as a building block for the synthesis of peptides with enhanced cell-penetrating properties. The naphthalene group was found to significantly enhance the hydrophobicity and membrane permeability of the resulting peptides, making them more effective in delivering therapeutic payloads into cells.
In another study, researchers explored the use of Boc-L-4-(naphthalen-1-yl)phenylalanine in the development of peptidomimetics for treating neurodegenerative diseases. The unique structural features of this compound allowed for the design of molecules that could selectively bind to specific protein targets involved in disease pathways. The results showed that these peptidomimetics exhibited potent inhibitory effects on key enzymes associated with neurodegeneration, suggesting their potential as therapeutic agents.
The versatility of Boc-L-4-(naphthalen-1-yl)phenylalanine extends beyond its use in peptide synthesis. It has also been investigated as a potential scaffold for small molecule drug discovery. A recent publication in Organic Letters reported the synthesis of a series of small molecules derived from this compound, which exhibited promising anti-inflammatory and anti-cancer activities. The naphthalene moiety was found to play a crucial role in modulating the biological activity of these molecules, highlighting its importance in drug design.
From a synthetic perspective, Boc-L-4-(naphthalen-1-yl)phenylalanine can be prepared through several routes. One common method involves the coupling of L-phenylalanine with 1-naphthylboronic acid followed by Boc protection. This approach provides high yields and good purity, making it suitable for large-scale production. Additionally, recent advancements in catalytic methods have further improved the efficiency and sustainability of its synthesis, reducing environmental impact and costs.
In conclusion, Boc-L-4-(naphthalen-1-yl)phenylalanine (CAS No. 1013997-35-7) is a versatile and valuable compound with a wide range of applications in chemical biology and medicinal chemistry. Its unique structural features make it an excellent building block for peptide synthesis and drug discovery, offering significant potential for developing novel therapeutic agents. Ongoing research continues to uncover new applications and optimize its use, further solidifying its importance in these fields.
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